n6-Methyladenosine-d3
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Overview
Description
N6-Methyladenosine-d3 is a modified nucleoside that plays a significant role in the regulation of gene expression. It is a deuterated form of N6-methyladenosine, where three hydrogen atoms are replaced by deuterium. This compound is widely studied for its involvement in various biological processes, including RNA metabolism, translation, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-Methyladenosine-d3 typically involves the methylation of adenosine at the N6 position. This can be achieved through the use of methyltransferase enzymes or chemical methylation methods. The reaction conditions often include the use of methyl donors such as S-adenosylmethionine in enzymatic reactions or methyl iodide in chemical reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of bioreactors for enzymatic methylation or advanced chemical synthesis techniques to achieve the desired deuterated product .
Chemical Reactions Analysis
Types of Reactions
N6-Methyladenosine-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This involves the gain of electrons or hydrogen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, hydroxide ions.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of N6-formyladenosine, while reduction can yield N6-methyladenine .
Scientific Research Applications
N6-Methyladenosine-d3 has numerous applications in scientific research, including:
Chemistry: Used as a model compound to study methylation reactions and their effects on nucleosides.
Biology: Plays a crucial role in the regulation of RNA metabolism, including splicing, translation, and stability.
Medicine: Investigated for its potential role in cancer therapy, as it affects the expression of oncogenes and tumor suppressor genes.
Industry: Used in the development of diagnostic tools and therapeutic agents targeting RNA modifications.
Mechanism of Action
N6-Methyladenosine-d3 exerts its effects through the methylation of adenosine residues in RNAThe molecular targets include various RNA-binding proteins and enzymes involved in RNA metabolism .
Comparison with Similar Compounds
Similar Compounds
N1-Methyladenosine: Another methylated nucleoside with distinct biological functions.
N3-Methyladenosine: Known for its role in DNA repair mechanisms.
N7-Methyladenosine: Involved in the regulation of gene expression and RNA stability.
Uniqueness
N6-Methyladenosine-d3 is unique due to its specific methylation at the N6 position, which significantly impacts RNA metabolism and gene expression. Its deuterated form provides additional stability and is useful in various research applications .
Properties
Molecular Formula |
C11H15N5O4 |
---|---|
Molecular Weight |
284.29 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(trideuteriomethylamino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C11H15N5O4/c1-12-9-6-10(14-3-13-9)16(4-15-6)11-8(19)7(18)5(2-17)20-11/h3-5,7-8,11,17-19H,2H2,1H3,(H,12,13,14)/t5-,7-,8-,11-/m1/s1/i1D3 |
InChI Key |
VQAYFKKCNSOZKM-YZLHILBGSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
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